molecular formula C10H17N3O2 B4775279 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone CAS No. 5404-08-0

2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone

Cat. No. B4775279
CAS RN: 5404-08-0
M. Wt: 211.26 g/mol
InChI Key: HGYBVNLGUQVKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone, also known as BMHPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone is not fully understood. However, it has been suggested that 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone may also modulate the activity of various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has been shown to protect against oxidative stress-induced cell death and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has also been shown to have low toxicity and good bioavailability. However, 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has some limitations for lab experiments. It is not very water-soluble and may require the use of organic solvents for administration. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone.

Future Directions

There are several future directions for the study of 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone. One area of research is the potential use of 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone in the treatment of cancer. 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has been shown to have anti-tumor effects in animal models and may have potential as a chemotherapeutic agent. Additionally, more studies are needed to fully understand the mechanism of action of 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone and its potential pharmacological properties.

Scientific Research Applications

2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has been studied extensively for its potential pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. 2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-7-12(2)8-13-10(15)6-5-9(14)11-13/h5-6H,3-4,7-8H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBVNLGUQVKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CN1C(=O)C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365583
Record name BAS 00436541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one

CAS RN

5404-08-0
Record name BAS 00436541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
Reactant of Route 2
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
Reactant of Route 4
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.